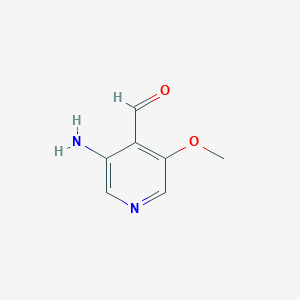
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-hydroxy-2-methylpropanoate typically involves the reaction of tert-butyl 2-amino-2-methylpropanoate with appropriate reagents to introduce the hydroxyl group. One common method involves the use of tert-butylamine and tert-butylphthalimide, followed by hydrogenolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction reactions and methanesulfonyl chloride for substitution reactions . The conditions for these reactions typically involve low temperatures and the use of solvents such as methanol and dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a carbonyl compound, while reduction of the amino group can produce an amine derivative .
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of enzymes such as calmodulin, which plays a role in regulating various cellular processes through calcium-binding . The presence of the hydroxyl and amino groups allows the compound to participate in hydrogen bonding and other interactions that influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares a similar structure but has a phenyl group instead of a methyl group.
tert-Butyl α-hydroxyisobutyrate: This compound has a similar tert-butyl ester group and hydroxyl group but lacks the amino group.
Uniqueness
Tert-butyl 2-amino-3-hydroxy-2-methylpropanoate is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interactions, making it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C8H17NO3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO3/c1-7(2,3)12-6(11)8(4,9)5-10/h10H,5,9H2,1-4H3 |
Clave InChI |
UZMCYCDJEWEHNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


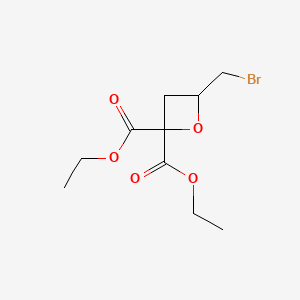

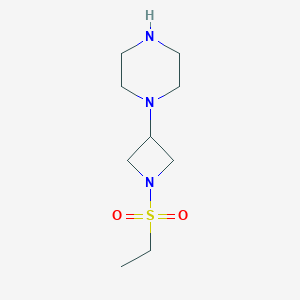
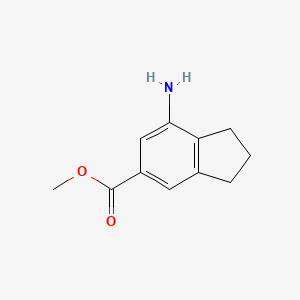
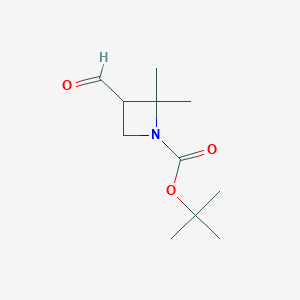
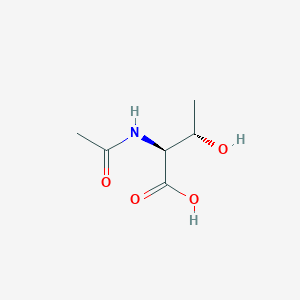

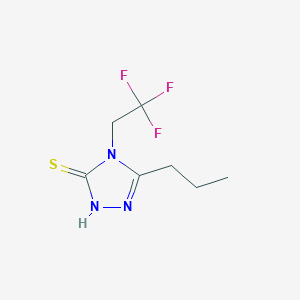
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)

![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
